molecular formula C11H13N3O2 B12483650 2-Oxo-4-phenylpyrrolidine-1-carbohydrazide

2-Oxo-4-phenylpyrrolidine-1-carbohydrazide

Cat. No.: B12483650
M. Wt: 219.24 g/mol
InChI Key: TUQMBVPBAGSWFW-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylpyrrolidine-1-carbohydrazide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 2-Oxo-4-phenylpyrrolidine-1-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone . The reaction typically takes place in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Oxo-4-phenylpyrrolidine-1-carbohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the pyrrolidine ring. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Oxo-4-phenylpyrrolidine-1-carbohydrazide has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has been studied for its potential as an antimicrobial and antifungal agent . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenylpyrrolidine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to modulation of neurotransmitter levels and signaling pathways. This interaction can result in various pharmacological effects, including neuroprotection and cognitive enhancement . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

2-Oxo-4-phenylpyrrolidine-1-carbohydrazide can be compared with other similar compounds, such as 5-oxo-1-phenylpyrrolidine-3-carbohydrazides and 2-oxo-4-phenylpyrrolidine-3-carboxylic acid . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-oxo-4-phenylpyrrolidine-1-carbohydrazide

InChI

InChI=1S/C11H13N3O2/c12-13-11(16)14-7-9(6-10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)

InChI Key

TUQMBVPBAGSWFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C(=O)NN)C2=CC=CC=C2

Origin of Product

United States

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